3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Beschreibung
The compound 3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic system combining a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with a 2-methylimidazo[1,2-a]pyridine moiety. This structure is notable for its dual heterocyclic systems, which are associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties .
Eigenschaften
Molekularformel |
C17H11FN6S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11FN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3 |
InChI-Schlüssel |
AJTDBYRJUQOSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound’s ability to form hydrogen bonds and interact with different target receptors makes it a versatile pharmacophore .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the triazolo-thiadiazole core and the fused aromatic system. These modifications influence physicochemical properties such as melting points, solubility, and lipophilicity (Table 1).
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
Pharmacological Activity
Triazolo-thiadiazoles are widely studied for enzyme inhibition (e.g., CDK5/p25, TNF-α) and anticancer activity. The substituents and fused systems significantly modulate potency (Table 2).
Table 2: Pharmacological Activity of Selected Analogs
Key Observations :
Molecular and Electronic Properties
Substituents influence molecular weight, lipophilicity, and pKa, which are critical for drug-likeness (Table 3).
Table 3: Molecular Properties of Analogs
| Compound | Molecular Formula | Molar Mass (g/mol) | Predicted pKa |
|---|---|---|---|
| Target Compound | C₁₈H₁₂FN₇S | 377.40 | Not reported |
| 16 | C₁₅H₁₀ClN₅OS | 343.79 | 1.54 ± 0.10 |
| 7c | C₁₇H₁₄N₆O₂S | 366.40 | Not reported |
Key Observations :
- Chlorophenoxy (Compound 16) and nitro groups (Compound 7c) lower pKa, enhancing solubility in acidic environments .
Biologische Aktivität
The compound 3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₉F N₄S
- Molecular Weight : 282.30 g/mol
- LogP : 2.3326
- Polar Surface Area : 34.969 Ų
This compound features a triazole-thiadiazole moiety fused with an imidazopyridine structure, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have shown that triazolo-thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, suggesting potential applications in treating fungal infections .
Anti-inflammatory and Analgesic Effects
The presence of the thiadiazole ring in the compound is associated with anti-inflammatory properties. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways:
- COX Inhibition : The ability to inhibit COX-1 and COX-2 isoforms suggests that this compound could be effective in managing pain and inflammation .
Anticancer Properties
The anticancer potential of triazolo-thiadiazole derivatives has been explored extensively:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signals .
- Case Studies : Specific studies have demonstrated that certain derivatives exhibit IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
| Structural Feature | Biological Activity |
|---|---|
| 4-Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Thiadiazole Ring | Contributes to antimicrobial and anti-inflammatory activities |
| Imidazopyridine Core | Impacts anticancer activity through specific receptor interactions |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for evaluating the drug-likeness of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for synthesizing triazolo-thiadiazole-imidazo-pyridine hybrids like this compound?
- Methodology : The synthesis involves multi-step heterocyclic condensation. For example, hydrazine derivatives react with carbonyl intermediates under controlled conditions (e.g., NaH in toluene) to form triazolo-thiadiazole cores. Subsequent coupling with imidazo-pyridine precursors is achieved via nucleophilic substitution or metal-catalyzed cross-coupling. Key steps include purification via column chromatography and validation using ¹H NMR, IR, and HPLC (>95% purity) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology :
- Spectroscopy : ¹H NMR and IR confirm functional groups and regiochemistry (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm).
- Elemental Analysis : Quantitative C, H, N, S analysis ensures correct stoichiometry.
- X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., triazolo-thiadiazole vs. triazolo-pyridazine) .
Q. What are the primary physicochemical properties influencing solubility and stability?
- Key Properties :
- LogP values (calculated or experimental) predict lipophilicity, critical for cellular uptake.
- Thermal stability (TGA/DSC) and photostability under UV/visible light guide storage conditions.
- pH-dependent solubility profiles (e.g., in DMSO or aqueous buffers) are determined via shake-flask methods .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with fungal 14α-demethylase (CYP51)?
- Methodology :
- Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare for docking (e.g., protonation, energy minimization).
- Ligand Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Focus on hydrophobic interactions with the heme cofactor and hydrogen bonding with active-site residues (e.g., Tyr118).
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., fluconazole) and validate via mutagenesis studies .
Q. What strategies resolve contradictions in reported bioactivity data across similar triazolo-thiadiazole derivatives?
- Analysis Framework :
- Structural Variations : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on MIC values in antifungal assays.
- Assay Conditions : Standardize inoculum size, incubation time, and solvent controls (e.g., DMSO cytotoxicity thresholds).
- Resistance Profiling : Test against clinically resistant fungal strains to identify broad-spectrum potential .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
- Approach :
- Analog Synthesis : Modify substituents on the imidazo-pyridine (e.g., methyl to ethyl) and triazolo-thiadiazole (e.g., halogens to methoxy).
- Kinase Profiling : Use panels like Eurofins KinaseProfiler to identify off-target effects.
- Crystallographic Insights : Resolve target-ligand co-crystal structures to guide rational design .
Experimental Design & Data Analysis
Q. What experimental designs (DoE) improve yield in large-scale synthesis?
- DoE Workflow :
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Modeling : Optimize using Central Composite Design (CCD) to identify ideal conditions (e.g., 80°C, DMF, 5 mol% Pd(OAc)₂).
- Validation : Confirm reproducibility across 3 batches with ANOVA analysis .
Q. How should researchers address low bioavailability in preclinical models?
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility.
- Nanoparticle Formulation : Use PLGA or liposomal carriers for sustained release.
- Pharmacokinetic Studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent plasma via LC-MS/MS .
Critical Notes
- Contradictory Data : Discrepancies in antifungal activity may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
